Perfluorohexanoyl fluoride
Overview
Description
Perfluorohexanoyl fluoride is a fluorinated organic compound with the molecular formula C6F12O. It is known for its high chemical and thermal stability, making it a valuable compound in various industrial applications. The compound is characterized by the presence of a perfluorinated carbon chain, which imparts unique properties such as hydrophobicity and resistance to degradation.
Mechanism of Action
Mode of Action
For example, fluoride ions can reduce tooth mineral solubility by exchanging for hydroxyl groups and reducing carbonate content .
Biochemical Pathways
For instance, fluoride ions can promote the formation of fluoroapatite in enamel in the presence of calcium and phosphate ions produced during enamel demineralization . Moreover, high levels of fluoride can cause cellular apoptosis via two vital pathways: mitochondrial-mediated and endoplasmic reticulum stress pathways .
Pharmacokinetics
It is known that the pharmacokinetics of fluoride are primarily governed by ph and storage in bone . Fluoride can form hydrofluoric acid (HF) in water, which diffuses across cell membranes far more easily than fluoride ion .
Result of Action
For instance, at the cellular energetics level, fluoride is a known inhibitor of glycolysis . At the tissue level, the effect of fluoride has been more pronounced in the musculoskeletal systems due to its ability to retain fluoride .
Action Environment
The environment can significantly influence the action, efficacy, and stability of Perfluorohexanoyl fluoride. For instance, the presence of fluoride in the environment can be due to its release from minerals, magmatic gas, and industrial processing . The toxicity of fluoride can be influenced by various environmental factors, including its concentration, the presence of other ions, and the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Perfluorohexanoyl fluoride can be synthesized through several methods. One common approach involves the fluorination of hexanoyl fluoride using fluorinating agents such as elemental fluorine or hydrogen fluoride. The reaction typically requires controlled conditions, including low temperatures and anhydrous environments, to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, this compound is often produced through electrochemical fluorination. This method involves the electrolysis of a solution containing the precursor compound in the presence of hydrogen fluoride. The process is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Perfluorohexanoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form perfluorohexanol under specific conditions.
Hydrolysis: In the presence of water, this compound can hydrolyze to form perfluorohexanoic acid
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen fluoride, sodium borohydride for reduction, and water for hydrolysis. The reactions typically require controlled temperatures and anhydrous conditions to ensure high yields and prevent side reactions .
Major Products Formed
The major products formed from these reactions include perfluorohexanoic acid, perfluorohexanol, and various substituted derivatives depending on the nucleophiles used in substitution reactions .
Scientific Research Applications
Perfluorohexanoyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other fluorinated compounds and surfactants.
Biology: The compound’s unique properties make it useful in studying the interactions of fluorinated molecules with biological systems.
Medicine: It is investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: This compound is used in the production of fluorinated surfactants, which are essential in various industrial processes, including the manufacture of non-stick coatings and fire-fighting foams
Comparison with Similar Compounds
Perfluorohexanoyl fluoride is part of a broader class of perfluorinated compounds, which include:
- Perfluorooctanoic acid (PFOA)
- Perfluorooctane sulfonate (PFOS)
- Perfluorobutanoic acid (PFBA)
Compared to these compounds, this compound has a shorter carbon chain, which can result in different physical and chemical properties. For example, it may have lower bioaccumulation potential and different environmental persistence compared to longer-chain perfluorinated compounds .
Conclusion
This compound is a versatile and valuable compound with unique properties that make it suitable for various applications in chemistry, biology, medicine, and industry. Its stability and reactivity offer numerous possibilities for scientific research and industrial use, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoyl fluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F12O/c7-1(19)2(8,9)3(10,11)4(12,13)5(14,15)6(16,17)18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XATLHBQMSOZWBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F11COF, C6F12O | |
Record name | Hexanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,6-undecafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059877 | |
Record name | Perfluorohexanoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355-38-4 | |
Record name | 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanoyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=355-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,6-undecafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,6-undecafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perfluorohexanoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perfluorohexanoyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.985 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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